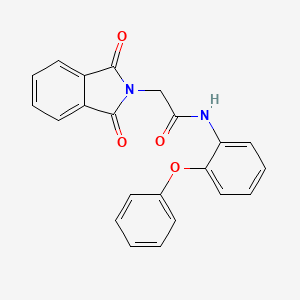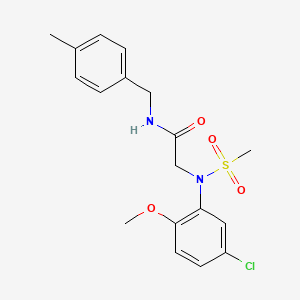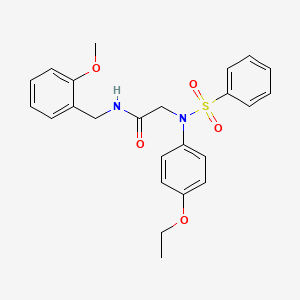![molecular formula C25H19N5O3 B3436342 N-[4-({4-[(3-pyridinylcarbonyl)amino]benzoyl}amino)phenyl]nicotinamide](/img/structure/B3436342.png)
N-[4-({4-[(3-pyridinylcarbonyl)amino]benzoyl}amino)phenyl]nicotinamide
Vue d'ensemble
Description
N-[4-({4-[(3-pyridinylcarbonyl)amino]benzoyl}amino)phenyl]nicotinamide, commonly known as PARP inhibitor, is a type of drug that is used in cancer treatment. It is a small molecule that inhibits the enzyme poly (ADP-ribose) polymerase (PARP). The PARP inhibitor has been found to be effective in the treatment of various types of cancer, including ovarian, breast, and prostate cancer.
Mécanisme D'action
The mechanism of action of PARP inhibitors is based on the inhibition of the PARP enzyme. PARP is an enzyme that is involved in the repair of damaged DNA. When DNA is damaged, PARP is activated and helps to repair the damaged DNA. However, in cancer cells, the PARP enzyme is overactivated, which leads to the survival of cancer cells. PARP inhibitors work by inhibiting the PARP enzyme, which leads to the accumulation of DNA damage and eventually causes cancer cell death.
Biochemical and Physiological Effects:
PARP inhibitors have been found to have several biochemical and physiological effects. They have been shown to induce DNA damage and cell death in cancer cells. PARP inhibitors also have an effect on the immune system, as they can increase the activity of T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
PARP inhibitors have several advantages for lab experiments. They are easy to use and can be administered orally or intravenously. They are also relatively safe, with few side effects. However, PARP inhibitors have some limitations, as they can be expensive and may not be effective in all patients.
Orientations Futures
There are several future directions for the research and development of PARP inhibitors. One direction is the development of new PARP inhibitors that are more potent and selective. Another direction is the combination of PARP inhibitors with other cancer treatments, such as chemotherapy and immunotherapy. Finally, the use of PARP inhibitors in the prevention of cancer is another area of future research.
Conclusion:
PARP inhibitors are a promising new class of drugs that have shown great potential in the treatment of cancer. They work by inhibiting the PARP enzyme, which leads to the accumulation of DNA damage and eventually causes cancer cell death. PARP inhibitors have several advantages for lab experiments, including ease of use and safety. However, they also have some limitations, including cost and efficacy. Future research in this field will focus on the development of new PARP inhibitors and the combination of PARP inhibitors with other cancer treatments.
Applications De Recherche Scientifique
PARP inhibitors have been extensively studied in the field of cancer research. Several clinical trials have been conducted to evaluate the efficacy of PARP inhibitors in the treatment of various types of cancer. The results of these studies have shown that PARP inhibitors can be effective in the treatment of cancer, particularly in patients with BRCA mutations.
Propriétés
IUPAC Name |
N-[4-[[4-(pyridine-3-carbonylamino)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O3/c31-23(17-5-7-20(8-6-17)29-24(32)18-3-1-13-26-15-18)28-21-9-11-22(12-10-21)30-25(33)19-4-2-14-27-16-19/h1-16H,(H,28,31)(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYDYFJAQXBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[4-(aminocarbonyl)phenyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3436298.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B3436303.png)

![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3436328.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3436334.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B3436340.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B3436345.png)
![2-{[3-cyano-6-(2-naphthyl)-4-(2-thienyl)-2-pyridinyl]thio}acetamide](/img/structure/B3436349.png)
![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]-2,5-pyridinedicarboxamide](/img/structure/B3436356.png)
